N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide
Description
N-((3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic small molecule characterized by a 1,2,4-oxadiazole core substituted with a difluorocyclohexyl group and an acetamide-linked 3,5-dimethylisoxazole moiety. The difluorocyclohexyl group may enhance lipophilicity and influence conformational rigidity, while the 3,5-dimethylisoxazole contributes to π-π stacking interactions in target binding.
Properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N4O3/c1-9-12(10(2)24-21-9)7-13(23)19-8-14-20-15(22-25-14)11-3-5-16(17,18)6-4-11/h11H,3-8H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBUDOGSWMZRLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Difluorocyclohexyl Group: This step may involve the use of difluorocyclohexyl halides or other suitable precursors in a nucleophilic substitution reaction.
Attachment of the Isoxazole Moiety: The isoxazole ring can be introduced through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine derivatives.
Final Coupling: The final step involves coupling the oxadiazole and isoxazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the oxadiazole ring or the difluorocyclohexyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the oxadiazole or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds are often employed under conditions such as reflux or microwave irradiation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving oxadiazole and isoxazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, oxadiazole and isoxazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction may involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be compared based on pharmacophoric elements (e.g., heterocyclic rings, fluorinated substituents, and acetamide linkages). Below is a comparative analysis with compounds listed in pharmacopeial sources ():
Table 1: Structural Comparison of Acetamide Derivatives
| Compound ID | Core Structure | Key Substituents | Potential Functional Impact |
|---|---|---|---|
| Target | 1,2,4-oxadiazole + isoxazole | - 4,4-Difluorocyclohexyl - 3,5-Dimethylisoxazole |
Enhanced metabolic stability, target selectivity |
| Compound e | Hexane backbone + phenoxyacetamide | - 2,6-Dimethylphenoxy - Amino/hydroxy groups |
Solubility modulation, peptide-like interactions |
| Compound f | Hexane backbone + phenoxyacetamide | - 2,6-Dimethylphenoxy - Formamido group |
Altered hydrogen-bonding capacity |
| Compound g | Hexane backbone + phenoxyacetamide | - 2,6-Dimethylphenoxy - Acetamido group |
Increased lipophilicity |
| Compound h | Oxazinan ring + phenoxyacetamide | - Benzyl group - 2,6-Dimethylphenoxy |
Conformational restraint, protease inhibition |
Key Observations:
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole and isoxazole rings differ from the hexane/oxazinan backbones of Compounds e–h.
Fluorination: The 4,4-difluorocyclohexyl group in the target compound contrasts with non-fluorinated substituents in Compounds e–h. Fluorination often improves metabolic stability and bioavailability by resisting oxidative degradation .
Acetamide Linkage : While all compounds share acetamide moieties, the target’s methylene bridge between oxadiazole and acetamide may increase rotational flexibility compared to the rigid hexane backbones of Compounds e–g.
Research Findings and Methodological Considerations
Crystallographic Analysis:
The structural determination of such compounds often relies on X-ray crystallography using programs like SHELX (). For example, SHELXL’s refinement algorithms enable precise modeling of fluorinated groups and heterocyclic rings, critical for confirming the stereochemistry of difluorocyclohexyl substituents .
Hypothetical Pharmacological Profiles (Based on Structural Analogues):
- The difluorocyclohexyl group could reduce CYP450-mediated metabolism, extending half-life.
- Compounds e–h: Phenoxyacetamide derivatives are associated with protease or peptidase inhibition (e.g., HIV protease inhibitors), but their non-fluorinated backbones may limit CNS penetration compared to the target compound.
Biological Activity
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic compound that incorporates a unique combination of oxadiazole and isoxazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential mechanisms of action.
Chemical Structure
The compound features:
- Oxadiazole ring : Contributes to various biological activities including antimicrobial effects.
- Isoxazole moiety : Known for its role in modulating biological processes.
Antimicrobial Activity
Research indicates that derivatives of the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole have been shown to possess strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2a | Staphylococcus aureus | 0.5 µg/mL |
| 3b | Escherichia coli | 1.0 µg/mL |
| 21c | M. tuberculosis | 4–8 µM |
The mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase and enoyl-acyl carrier protein reductase . These enzymes are crucial for bacterial DNA replication and fatty acid synthesis, respectively.
Cytotoxicity Studies
Cytotoxicity assessments reveal that some derivatives of oxadiazole exhibit low toxicity towards normal cell lines while maintaining antimicrobial efficacy. In a study involving L929 cells, certain compounds demonstrated increased cell viability even at higher concentrations .
Table 2: Cytotoxicity Results on L929 Cells
| Compound | Concentration (µM) | Cell Viability (%) after 24h |
|---|---|---|
| 24 | 12 | 110 |
| 25 | 100 | 65 |
| 29 | 50 | 120 |
The biological activity of this compound likely involves several pathways:
- Enzyme Inhibition : Compounds may inhibit critical enzymes involved in bacterial replication and metabolism.
- Gene Expression Modulation : The presence of specific functional groups can influence gene transcription related to biofilm formation and virulence factors .
- Cell Membrane Disruption : Some derivatives may alter membrane permeability leading to cell lysis.
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in treating infections caused by resistant strains. For example:
- A study by Salama et al. (2020) synthesized a series of oxadiazole derivatives that showed significant activity against Clostridium difficile, outperforming traditional antibiotics .
- Another research effort demonstrated that certain oxadiazole compounds could inhibit the synthesis of lipoteichoic acid in Gram-positive bacteria, crucial for their growth and biofilm formation .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction efficiency be monitored?
- Methodological Answer : A two-step approach is suggested: (i) Core heterocycle formation : Reflux 4,4-difluorocyclohexane carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole ring, followed by alkylation with methyl bromoacetate. (ii) Acetamide coupling : React the oxadiazole intermediate with 2-(3,5-dimethylisoxazol-4-yl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HCl). Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm completion by disappearance of starting material spots . For intermediates like chloroacetamide derivatives, recrystallize using pet-ether to enhance purity .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns on the oxadiazole and isoxazole rings. For example, the methylene group adjacent to the oxadiazole typically appears at δ 4.2–4.5 ppm .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., cyclohexyl fluorines) via single-crystal diffraction, as demonstrated for analogous thiadiazole-acetamide structures .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Q. How should initial biological activity assays be designed for this compound?
- Methodological Answer : Prioritize in vitro enzymatic inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For hypoglycemic activity, follow protocols from analogous acetamide derivatives:
- Administer 10–100 mg/kg doses in Wistar albino mice and monitor blood glucose levels at 0, 1, 3, and 6 hours .
- Include positive controls (e.g., metformin) and statistical analysis (ANOVA, p<0.05) to validate significance .
Advanced Research Questions
Q. How can computational methods optimize synthesis and predict reactivity?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in cyclization steps . Use reaction path search algorithms (e.g., GRRM) to explore alternative pathways and minimize byproducts. Integrate computational data with experimental parameters (e.g., solvent polarity, temperature) via feedback loops to refine conditions . For example, optimize the oxadiazole ring closure by simulating solvent effects (DMF vs. THF) on activation energy .
Q. What statistical experimental design (DoE) approaches improve yield and purity?
- Methodological Answer : Implement response surface methodology (RSM) to optimize reaction variables:
- Factors: Temperature (60–100°C), stoichiometry (1:1 to 1:2.5), catalyst loading (0.1–1 mol%).
- Responses: Yield (HPLC), purity (NMR).
Use a central composite design (CCD) with 15–20 runs to model nonlinear relationships. For example, highlights DoE’s role in reducing trial-and-error for thiazolidinedione syntheses, achieving >90% yield with <5% impurities .
Q. How can contradictory biological activity data be resolved?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies to isolate conflicting variables:
- Functional group swaps : Replace the 4,4-difluorocyclohexyl group with cycloheptyl or adamantyl moieties to assess steric/electronic effects .
- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) that may skew in vivo results .
Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
